molecular formula C15H17NO B253129 2-Methyl-1-phenyl-1-(4-pyridinyl)-1-propanol

2-Methyl-1-phenyl-1-(4-pyridinyl)-1-propanol

Cat. No.: B253129
M. Wt: 227.3 g/mol
InChI Key: UGHCUUQCWWWPCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-phenyl-1-(4-pyridinyl)-1-propanol, also known as MPPP, is a chemical compound that belongs to the class of opioids. It is a synthetic opioid that has been used in scientific research to study the mechanisms of action of opioids and their effects on the body. MPPP has been synthesized using different methods, and its applications in scientific research have been explored extensively.

Mechanism of Action

2-Methyl-1-phenyl-1-(4-pyridinyl)-1-propanol acts as an agonist at the mu-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain, reward, and addiction. This compound binds to the receptor and activates intracellular signaling pathways, leading to the inhibition of neurotransmitter release and the modulation of neuronal excitability. This compound also activates the reward pathway in the brain, leading to the release of dopamine and the development of euphoria.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic, antitussive, and sedative effects in animal models. It has also been shown to induce respiratory depression, gastrointestinal effects, and cardiovascular effects. This compound has been shown to have a high potential for abuse and addiction, and its use has been associated with a number of adverse effects, including respiratory failure, coma, and death.

Advantages and Limitations for Lab Experiments

2-Methyl-1-phenyl-1-(4-pyridinyl)-1-propanol has been used extensively in scientific research to study the mechanisms of action of opioids and their effects on the body. It has been used to study the binding affinity of opioids to opioid receptors, the activation of intracellular signaling pathways, and the modulation of neurotransmitter release. However, this compound has a high potential for abuse and addiction, and its use in lab experiments requires strict regulations and safety measures.

Future Directions

The future directions of 2-Methyl-1-phenyl-1-(4-pyridinyl)-1-propanol research include the development of novel opioid compounds with improved safety and efficacy profiles, the identification of new targets for opioid therapy, and the development of new methods for the treatment of opioid addiction. This compound research will continue to play an important role in the understanding of the mechanisms of action of opioids and their effects on the body, and in the development of new treatments for pain, addiction, and other opioid-related disorders.
Conclusion:
In conclusion, this compound is a synthetic opioid that has been used extensively in scientific research to study the mechanisms of action of opioids and their effects on the body. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail. This compound research will continue to play an important role in the understanding of the mechanisms of action of opioids and their effects on the body, and in the development of new treatments for pain, addiction, and other opioid-related disorders.

Synthesis Methods

2-Methyl-1-phenyl-1-(4-pyridinyl)-1-propanol can be synthesized using different methods, including the Leuckart-Wallach reaction, the Mannich reaction, and the reductive amination reaction. The Leuckart-Wallach reaction involves the reaction of phenylacetone with ammonium formate and formic acid, followed by the reaction of the resulting imine with 4-pyridinecarboxaldehyde and methylamine. The Mannich reaction involves the reaction of phenylacetone with formaldehyde and methylamine, followed by the reaction of the resulting imine with 4-pyridinecarboxaldehyde. The reductive amination reaction involves the reaction of phenylacetone with methylamine and sodium cyanoborohydride, followed by the reaction of the resulting imine with 4-pyridinecarboxaldehyde.

Scientific Research Applications

2-Methyl-1-phenyl-1-(4-pyridinyl)-1-propanol has been used in scientific research to study the mechanisms of action of opioids and their effects on the body. It has been used to study the binding affinity of opioids to opioid receptors, the activation of intracellular signaling pathways, and the modulation of neurotransmitter release. This compound has also been used to study the pharmacokinetics and pharmacodynamics of opioids, the development of tolerance and dependence, and the potential for opioid abuse and addiction.

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.3 g/mol

IUPAC Name

2-methyl-1-phenyl-1-pyridin-4-ylpropan-1-ol

InChI

InChI=1S/C15H17NO/c1-12(2)15(17,13-6-4-3-5-7-13)14-8-10-16-11-9-14/h3-12,17H,1-2H3

InChI Key

UGHCUUQCWWWPCE-UHFFFAOYSA-N

SMILES

CC(C)C(C1=CC=CC=C1)(C2=CC=NC=C2)O

Canonical SMILES

CC(C)C(C1=CC=CC=C1)(C2=CC=NC=C2)O

Origin of Product

United States

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